5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid
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Overview
Description
CP-55244 is a synthetic cannabinoid receptor agonist. It is known for its potent analgesic effects and is widely used in scientific research. The compound is a full agonist of the cannabinoid receptor type 1 (CB1), with a binding affinity (Ki) of 0.21 nanomolar, making it more potent than other commonly used full agonists such as HU-210 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-55244 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Decahydronaphthalene Core: This involves cyclization reactions to form the decahydronaphthalene ring system.
Hydroxylation and Alkylation: Introduction of hydroxyl groups and alkyl chains at specific positions on the core structure.
Final Functionalization: Addition of the hydroxymethyl and phenyl groups to complete the synthesis.
Industrial Production Methods
Industrial production of CP-55244 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and functionalization reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity CP-55244.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure the compound’s purity and identity.
Chemical Reactions Analysis
Types of Reactions
CP-55244 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various hydroxylated, alkylated, and substituted derivatives of CP-55244.
Scientific Research Applications
CP-55244 is extensively used in scientific research due to its potent activity at cannabinoid receptors. Its applications include:
Chemistry: Studying the structure-activity relationships of cannabinoids.
Biology: Investigating the role of cannabinoid receptors in physiological processes.
Medicine: Exploring its potential as an analgesic and its effects on pain pathways.
Industry: Developing new synthetic cannabinoids for therapeutic use.
Mechanism of Action
CP-55244 exerts its effects by binding to and activating cannabinoid receptor type 1 (CB1). This activation leads to:
Inhibition of Adenylyl Cyclase: Reducing the levels of cyclic adenosine monophosphate (cAMP).
Modulation of Ion Channels: Decreasing calcium conductance and increasing potassium conductance.
Synaptic Transmission: Modulating neurotransmitter release and synaptic plasticity.
Comparison with Similar Compounds
CP-55244 is compared with other synthetic cannabinoids such as:
- CP-42096
- CP-47497
- CP-55940
Uniqueness
CP-55244 is unique due to its extremely high potency and full agonist activity at CB1 receptors, making it more effective in research applications compared to other cannabinoids .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAVEWJCFSUOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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